2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
2-{3-[(4-Methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic indole-derived acetamide compound characterized by a 1H-indole core substituted at position 3 with a (4-methylphenyl)methanesulfonyl group. The acetamide moiety at position 1 of the indole is further functionalized with a (4-methylphenyl)methyl group on the nitrogen atom. Its molecular formula is C₂₆H₂₆N₂O₃S (molecular weight: 446.56 g/mol).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-19-7-11-21(12-8-19)15-27-26(29)17-28-16-25(23-5-3-4-6-24(23)28)32(30,31)18-22-13-9-20(2)10-14-22/h3-14,16H,15,17-18H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLBWDYNKIEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursorsFor instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Core Indole Derivatives
- N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 878057-74-0) Key Differences: The acetamide nitrogen is substituted with diethyl groups instead of a (4-methylphenyl)methyl group. Molecular Formula: C₂₂H₂₆N₂O₃S.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide
Sulfonyl/Sulfanyl Modifications
2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide
- 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide Key Differences: A 2-chlorobenzyl group at position 1 and a 4-methoxyphenylacetamide.
Anti-Inflammatory and Analgesic Potential
- Indomethacin Analogues (e.g., ): Compounds with sulfonamide or benzoyl groups on indole demonstrate COX inhibition. The target compound’s dual 4-methylphenyl groups may enhance selectivity for COX-2 over COX-1, though specific activity data are lacking .
- N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide: Exhibits structural similarity but lacks the 4-methylphenylmethyl group.
Cytotoxicity and Anticancer Activity
- This contrasts with sulfonamide-containing indoles (e.g., ), where sulfonyl groups correlate with enhanced apoptotic activity .
Physicochemical and Crystallographic Properties
| Compound Name | Molecular Formula | Sulfonyl/Sulfanyl Group | Key Substituents | LogP* | Hydrogen Bonds (X-ray) |
|---|---|---|---|---|---|
| Target Compound | C₂₆H₂₆N₂O₃S | SO₂(4-methylphenyl) | N-(4-methylbenzyl) | 5.2 | N–H⋯O (intramolecular) |
| N,N-Diethyl analogue (CAS 878057-74-0) | C₂₂H₂₆N₂O₃S | SO₂(4-methylphenyl) | N,N-diethyl | 4.1 | Not reported |
| 2-(1-(4-Chlorobenzoyl)-5-methoxy-...) | C₂₄H₁₈ClFN₂O₄S | SO₂(4-fluorophenyl) | 1-(4-chlorobenzoyl), 5-methoxy | 4.8 | O⋯H–N (intermolecular) |
| 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]... | C₂₄H₂₀ClN₂O₄S | SO₂ | 1-(2-chlorobenzyl), N-(4-methoxyphenyl) | 4.9 | C–H⋯O (crystal packing) |
*LogP estimated via computational tools (e.g., ChemDraw).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
